molecular formula C5H9NO4 B570428 D-Glutamic Acid-d5 CAS No. 14341-88-9

D-Glutamic Acid-d5

Cat. No. B570428
CAS RN: 14341-88-9
M. Wt: 152.161
InChI Key: WHUUTDBJXJRKMK-XSDLJHQPSA-N
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Description

D-Glutamic Acid-d5 (D-Glu-d5) is a naturally occurring amino acid that has been used in a wide range of scientific research applications. It is a versatile molecule that has been used to study protein structure and function, to study the effects of drugs on cellular processes, and to develop new drugs. D-Glu-d5 is a powerful tool for scientists and can be used to study many different aspects of biology.

Scientific Research Applications

    Internal Standard for Quantification

    It is used as an internal standard for the quantification of D-glutamic acid by GC- or LC-MS .

    Bacterial Peptidoglycan Structure

    D-Glutamic acid is a component of bacterial peptidoglycan and is incorporated into the peptidoglycan precursor, which makes up the cell walls of Gram-positive and -negative bacteria .

    Enzyme Substrate and Inhibitor Studies

    It has been tested as substrates or inhibitors of enzymes, such as the D-glutamate-adding enzyme from Escherichia coli .

Mechanism of Action

Target of Action

D-Glutamic Acid-d5, a deuterium-labeled form of D-Glutamic Acid, primarily targets bacterial peptidoglycan . It is an amino acid and a key component of bacterial peptidoglycan, which is crucial for bacterial cell wall structure and function .

Mode of Action

D-Glutamic Acid-d5 interacts with its target by being linked to UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) by the muramyl ligase MurD . This forms UDP-MurNAc-L-Ala-D-glutamic acid, a building block in the biosynthesis of bacterial peptidoglycan . This interaction results in the formation of peptidoglycan, which is essential for maintaining the structural integrity of bacterial cell walls .

Biochemical Pathways

D-Glutamic Acid-d5 is involved in the biosynthesis of bacterial peptidoglycan . It is also a component of poly-γ-glutamic acid, a polymer produced by Bacillus . The biochemical pathways affected by D-Glutamic Acid-d5 are therefore crucial for bacterial growth and survival .

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of D-Glutamic Acid-d5 and their impact on its bioavailability.

Result of Action

The primary result of D-Glutamic Acid-d5’s action is the formation of bacterial peptidoglycan . This contributes to the structural integrity of bacterial cell walls, which is essential for bacterial survival . Therefore, D-Glutamic Acid-d5 plays a crucial role in bacterial growth and survival.

properties

IUPAC Name

(2R)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-XSDLJHQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glutamic Acid-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glutamic Acid-d5
Reactant of Route 2
D-Glutamic Acid-d5
Reactant of Route 3
D-Glutamic Acid-d5
Reactant of Route 4
D-Glutamic Acid-d5
Reactant of Route 5
D-Glutamic Acid-d5
Reactant of Route 6
D-Glutamic Acid-d5

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